2-Chloro-4-fluoro-5-nitrobenzoic acid
Overview
Description
2-Chloro-4-fluoro-5-nitrobenzoic acid is an organic compound with the molecular formula C7H3ClFNO4. It is a white to light yellow crystalline powder that is primarily used as an intermediate in the synthesis of various chemical compounds. This compound is known for its versatility in chemical reactions and its applications in different fields such as chemistry, biology, and industry .
Mechanism of Action
Target of Action
Similar compounds like 2-fluoro-5-nitrobenzoic acid have been reported to react with aldehydes, isonitriles, and primary amines .
Mode of Action
It’s known that nitrobenzoic acids can participate in various chemical reactions, including nucleophilic aromatic substitution reactions .
Pharmacokinetics
It’s soluble in methanol , which could potentially influence its bioavailability.
Result of Action
It’s known to be used as a pharmaceutical intermediate , suggesting it may be involved in the synthesis of more complex compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-Chloro-4-fluoro-5-nitrobenzoic acid, it’s recommended to be stored in a dry, room temperature environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-4-fluoro-5-nitrobenzoic acid typically involves the nitration of 2-chloro-4-fluorobenzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures. The reaction conditions are crucial to ensure the selective nitration at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The crude product is then purified through recrystallization or other suitable purification techniques to obtain the final product in an essentially pure form .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-5-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine, fluorine, and nitro) on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, such as in the synthesis of heterocyclic compounds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, and iron powder with hydrochloric acid.
Coupling: Reagents such as palladium catalysts and ligands are often used in coupling reactions
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Heterocyclic Compounds: Coupling reactions can produce various heterocyclic compounds, which are valuable in medicinal chemistry and material science
Scientific Research Applications
2-Chloro-4-fluoro-5-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules and as a precursor in the synthesis of enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, polymers, and coatings
Comparison with Similar Compounds
2-Chloro-4-fluoro-5-nitrobenzoic acid can be compared with other similar compounds such as:
2-Chloro-4-fluorobenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Chloro-2-fluoro-5-nitrobenzoic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2,4-Dichloro-5-fluoro-3-nitrobenzoic acid: Contains additional chlorine atoms, which can influence its chemical properties and reactivity .
These comparisons highlight the unique reactivity and versatility of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-chloro-4-fluoro-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZKAFCPWNFONG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428413 | |
Record name | 2-Chloro-4-fluoro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114776-15-7 | |
Record name | 2-Chloro-4-fluoro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-fluoro-5-nitrobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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